

Physicochemical properties of 2-Amino-6-methylbenzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methylbenzothiazole

Cat. No.: B160888

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-6-methylbenzothiazole**

Abstract

2-Amino-6-methylbenzothiazole is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of various dyes and pharmacologically active compounds.^[1] Its benzothiazole core is a privileged structure in medicinal chemistry, appearing in molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3]} This document provides a comprehensive overview of the core physicochemical properties of **2-Amino-6-methylbenzothiazole**, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in drug development. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of **2-Amino-6-methylbenzothiazole** are summarized below. These properties are critical for understanding its behavior in chemical reactions and biological systems.

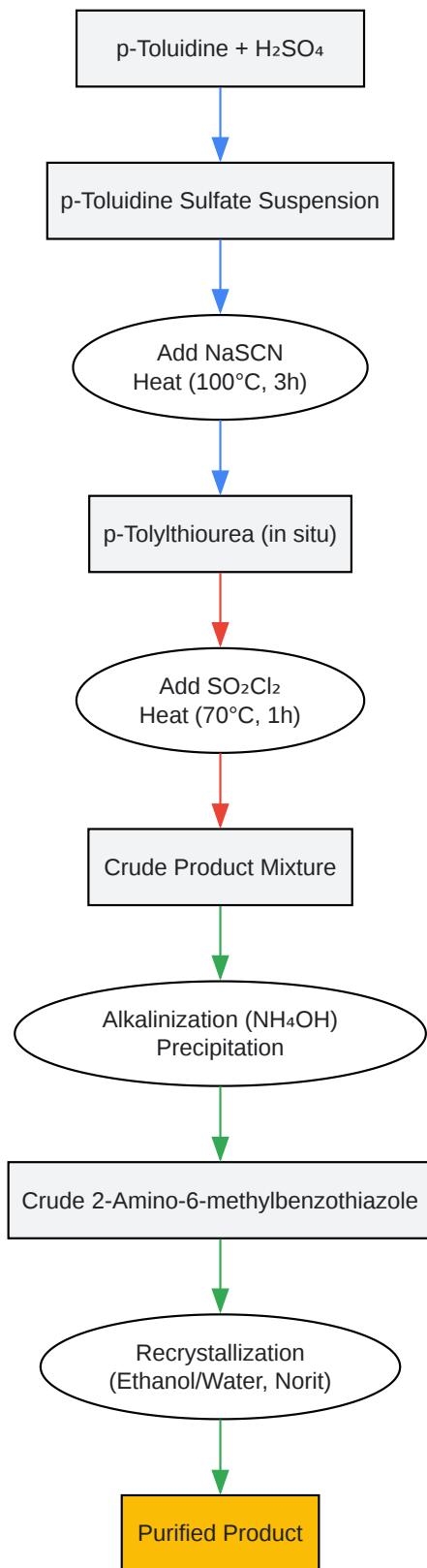
Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂ S	[1] [4]
Molecular Weight	164.23 g/mol	[1] [4]
Appearance	White to orange to green crystalline powder	[1] [5] [6]
Melting Point	138-142 °C	[1] [4] [6] [7]
Boiling Point	322.0 ± 35.0 °C (Predicted)	[1] [5] [7]
Density	1.1724 g/cm ³ (Rough Estimate)	[1] [5]
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. [1] [6] [8]	
pKa	4.41 ± 0.10 (Predicted)	[1] [5]
Flash Point	148.6 °C	[1]
Refractive Index	1.5700 (Estimate)	[1] [5]
CAS Number	2536-91-6	[1] [4] [9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Amino-6-methylbenzothiazole** are essential for its practical application in research and development.

Synthesis Protocol via Thiocyanation of p-Toluidine

This protocol is adapted from a well-established procedure for the synthesis of 2-aminobenzothiazoles.[\[10\]](#) The workflow involves the in-situ formation of p-tolylthiourea followed by oxidative cyclization.


Materials:

- p-Toluidine
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Thiocyanate (NaSCN)
- Sulfuryl Chloride (SO_2Cl_2)
- Concentrated Ammonium Hydroxide (NH_4OH)
- Ethanol
- Activated Carbon (Norit)
- Glacial Acetic Acid

Procedure:

- Formation of p-Toluidine Sulfate: In a suitable reaction vessel, dissolve p-toluidine in glacial acetic acid. Cool the solution in an ice bath. Slowly add concentrated sulfuric acid dropwise over a period of 5 minutes to form a fine suspension of p-toluidine sulfate.[10]
- Thiourea Formation: To this suspension, add sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath. This step forms p-tolylthiourea in solution.[10]
- Cyclization: Cool the solution to 30°C. Add sulfuryl chloride over 15 minutes, ensuring the temperature does not rise above 50°C. The reaction mixture is then stirred at 70°C for one hour before being cooled to 5°C.[10]
- Isolation and Purification: The resulting solution is filtered. The filtrate is made alkaline to litmus by adding concentrated ammonium hydroxide, which precipitates the crude **2-Amino-6-methylbenzothiazole**.[10]
- Recrystallization: The crude solid, which typically melts in the range of 123–128°C, is collected by filtration.[10] It is then dissolved in hot ethanol, treated with activated carbon (Norit) to remove colored impurities, and filtered while hot. The filtrate is diluted with hot water, stirred vigorously, and rapidly chilled to induce crystallization.[10]

- Final Product: The purified pale-yellow granular product is collected by filtration, washed with 30% ethanol, and dried.[10]

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Amino-6-methylbenzothiazole**.

Analytical Protocol: Quantification by LC-MS/MS

While specific validated methods for **2-Amino-6-methylbenzothiazole** in biological matrices are not widely published, a general approach based on methods for structurally similar aminobenzothiazoles can be employed for quantification and purity assessment.[11]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

- Column: Reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 μ m).[11]
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[11]
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.

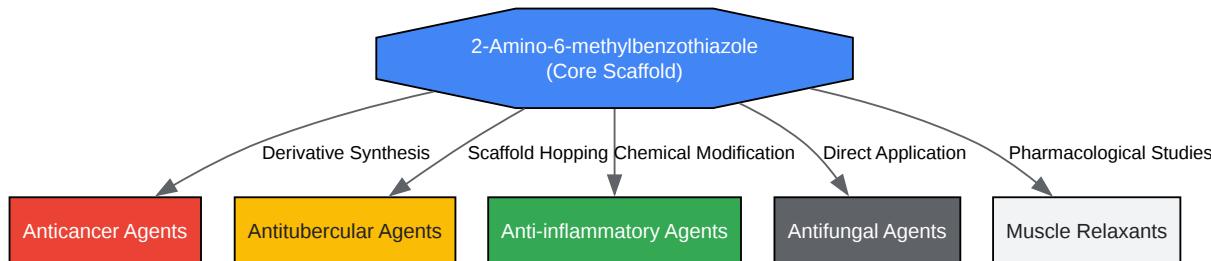
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
- Detection: Multiple Reaction Monitoring (MRM).[11]
 - Parent Ion (Q1): m/z 165.0 (for $[M+H]^+$)
 - Product Ion (Q3): A specific fragment ion determined by direct infusion and fragmentation studies.

Sample Preparation (for biological matrices):

- Extraction: For plasma or tissue homogenates, protein precipitation with acetonitrile is a common first step.[\[11\]](#) For more complex matrices like urine, a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be required for cleanup.[\[11\]](#)
- Reconstitution: The dried extract is reconstituted in the mobile phase before injection.

This method allows for the sensitive and selective quantification of **2-Amino-6-methylbenzothiazole**, crucial for pharmacokinetic studies and purity analysis.


Biological Activity and Applications

2-Amino-6-methylbenzothiazole is a versatile building block for synthesizing derivatives with a wide range of biological activities. The core structure is recognized for its potential in developing novel therapeutics.

The compound and its derivatives have been investigated for several key biological effects:

- Anticancer Activity: Novel derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cell lines, such as lung (A549) and breast (MCF-7) cancer. [\[2\]](#) Some analogs are designed to target specific enzymes in cancer-related pathways, such as PI3K γ .[\[2\]](#)
- Antitubercular Activity: The aminobenzothiazole scaffold was identified from a whole-cell screen against *Mycobacterium tuberculosis*. The core molecule demonstrates bactericidal activity against both replicating and non-replicating bacteria, making it a promising starting point for new anti-tuberculosis drugs.[\[12\]](#)
- Anti-inflammatory and Analgesic Activity: Benzothiazole derivatives have shown potential as anti-inflammatory and analgesic agents.[\[13\]](#)
- Antifungal Activity: Certain derivatives, including 2-amino-6-methyl-benzothiazole itself, have been reported as antifungal agents.[\[3\]](#)

- Muscle Relaxant: Historically, 2-aminobenzothiazoles were studied for their properties as centrally acting muscle relaxants.[3][7]

[Click to download full resolution via product page](#)

Biological applications derived from the **2-Amino-6-methylbenzothiazole** scaffold.

Conclusion

2-Amino-6-methylbenzothiazole is a compound of significant interest due to its favorable physicochemical properties and its role as a key precursor in the development of new chemical entities. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The established biological profile of its derivatives, particularly in oncology and infectious diseases, underscores the importance of continued research into this valuable heterocyclic scaffold. This guide provides the foundational technical data and methodologies required for its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-methylbenzothiazole [chembk.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2-Amino-6-methylbenzothiazole 98 2536-91-6 [sigmaaldrich.com]
- 5. 2536-91-6 CAS MSDS (2-Amino-6-methylbenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-6-methylbenzothiazole | 2536-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Amino-6-methylbenzothiazole CAS#: 2536-91-6 [m.chemicalbook.com]
- 8. 2-Amino-6-methylbenzothiazole | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. 2-Amino-6-methylbenzothiazole | 2536-91-6 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of 2-Amino-6-methylbenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160888#physicochemical-properties-of-2-amino-6-methylbenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com